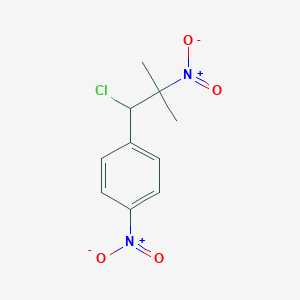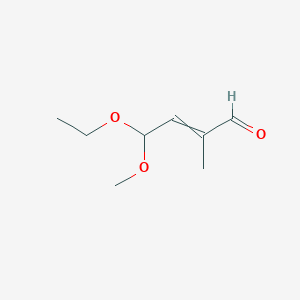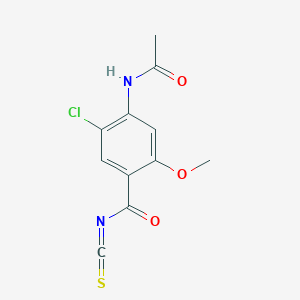![molecular formula C12H14O5 B14638290 [Oxybis(methylenefuran-5,2-diyl)]dimethanol CAS No. 54044-27-8](/img/structure/B14638290.png)
[Oxybis(methylenefuran-5,2-diyl)]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[5-(hydroxymethyl)furfuryl] ether is an organic compound derived from 5-hydroxymethylfurfural, a key platform chemical obtained from biomass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[5-(hydroxymethyl)furfuryl] ether typically involves the etherification of 5-hydroxymethylfurfural. This process can be catalyzed by acid catalysts such as sulfonic acid functionalized resins (e.g., Amberlyst-15 and Dowex DR2030) . The reaction conditions often include moderate temperatures and the presence of an alcohol, such as ethanol, to facilitate the etherification process .
Industrial Production Methods: Industrial production methods for Bis[5-(hydroxymethyl)furfuryl] ether are similar to laboratory synthesis but are scaled up to accommodate larger volumes. These methods often employ continuous flow reactors to ensure consistent product quality and yield . The use of heterogeneous acid catalysts in these reactors helps in achieving high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: Bis[5-(hydroxymethyl)furfuryl] ether undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl groups into aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium dichromate.
Reduction: Catalysts such as platinum or ruthenium on carbon are used for hydrogenation reactions.
Substitution: Acid catalysts like zeolites (e.g., HZSM-5) are often employed.
Major Products:
Scientific Research Applications
Bis[5-(hydroxymethyl)furfuryl] ether has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various bio-based chemicals and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of biofuels and as a component in lubricants and solvents.
Mechanism of Action
The mechanism of action of Bis[5-(hydroxymethyl)furfuryl] ether involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-(Ethoxymethyl)furfural (EMF): An ether derivative of 5-hydroxymethylfurfural with similar applications in biofuels.
2,5-Bis(hydroxymethyl)furan (BHMF): A reduced form of 5-hydroxymethylfurfural used in polymer synthesis.
5-(Chloromethyl)furfural (CMF): A halogenated derivative with applications in chemical synthesis.
Uniqueness: Bis[5-(hydroxymethyl)furfuryl] ether is unique due to its dual hydroxymethyl groups, which provide versatility in chemical modifications and applications. Its ability to undergo various reactions makes it a valuable intermediate in the synthesis of a wide range of bio-based products .
Properties
CAS No. |
54044-27-8 |
|---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[5-[[5-(hydroxymethyl)furan-2-yl]methoxymethyl]furan-2-yl]methanol |
InChI |
InChI=1S/C12H14O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-4,13-14H,5-8H2 |
InChI Key |
PYLNCKLYWMVDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)COCC2=CC=C(O2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



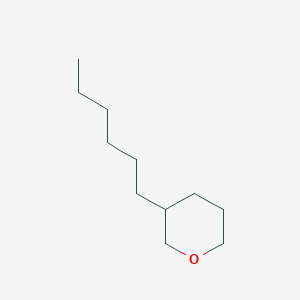
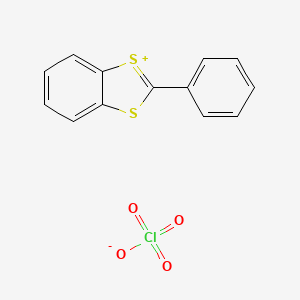
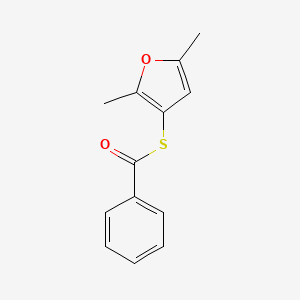
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
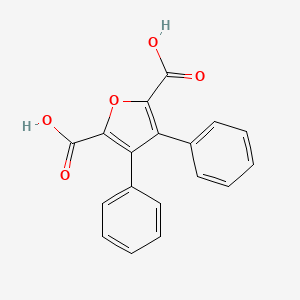
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)


![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
